Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L-
Description
Structure and Synthesis The compound “Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L-” (abbreviated here as L-CME-Ala-BzPh) is a modified amino acid derivative. Its structure features:
- An L-alanine backbone with a benzoyl (Bz) group at the N-terminus.
- A 3-phenyl substituent on the alanine side chain.
- A cyanomethyl ester (CME) group at the C-terminus.
This compound is synthesized via a multi-step process involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce biphenyl or terphenyl groups, followed by esterification with chloroacetonitrile to form the CME . The L-configuration is retained through stereospecific protection/deprotection steps, ensuring biological relevance in peptide synthesis or tRNA aminoacylation .
Properties
CAS No. |
64187-45-7 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
cyanomethyl (2S)-2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C18H16N2O3/c19-11-12-23-18(22)16(13-14-7-3-1-4-8-14)20-17(21)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,21)/t16-/m0/s1 |
InChI Key |
JIQFQYPZHNSZDA-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- Full chemical name: Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L-
- Key functional groups:
- N-benzoyl group (benzoyl attached to the amino nitrogen)
- Cyanomethyl ester (–COO–CH2–CN)
- L-alanine backbone with a 3-phenyl substituent
The presence of the cyanomethyl ester group is critical as it acts as an activated ester, commonly used in peptide synthesis for efficient coupling reactions.
Preparation Methods Analysis
General Synthetic Approach
The preparation of N-benzoyl amino acid cyanomethyl esters generally involves the esterification of the corresponding N-benzoyl amino acid with cyanomethanol or a cyanomethylating agent under suitable activation conditions. The cyanomethyl ester is favored for its reactivity and stability in peptide synthesis.
Literature-Based Preparation Routes
Esterification Using Cyanomethyl Chloride or Cyanomethanol
- The amino acid derivative, N-benzoyl-3-phenyl-L-alanine, is reacted with cyanomethyl chloride or cyanomethanol in the presence of a base or activating agent.
- This reaction forms the cyanomethyl ester at the carboxyl group, typically under mild conditions to preserve stereochemistry.
- The reaction medium can be a polar aprotic solvent such as dichloromethane or acetonitrile.
Activated Ester Method
- According to peptide synthesis literature, cyanomethyl esters can be prepared by activating the carboxyl group of the N-benzoyl amino acid with carbodiimides or other coupling reagents, followed by reaction with cyanomethanol.
- This method ensures high yields and optical purity, critical for peptide synthesis applications.
Detailed Reaction Conditions and Parameters
Research Findings and Comparative Analysis
- Cyanomethyl esters of N-benzoyl amino acids, including alanine derivatives, have been historically used as activated esters in peptide synthesis due to their favorable reactivity profile compared to other esters such as p-nitrophenyl or benzyl esters.
- The cyanomethyl ester group enhances nucleophilic attack by amino groups in peptide bond formation, improving coupling efficiency and reducing racemization.
- Preparation methods emphasize mild conditions to maintain optical purity, crucial for bioactive peptide synthesis.
- Alternative ester groups like propargyl esters or glycolic acid amides have been explored but cyanomethyl esters remain preferred for their balance of stability and reactivity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct esterification | N-benzoyl amino acid + cyanomethyl chloride or cyanomethanol, base, solvent (DCM, MeCN) | Simple, direct, preserves stereochemistry | Requires careful control of conditions |
| Activated ester formation | Carbodiimide coupling agents (EDC, HBTU), cyanomethanol | High yield, high purity, widely used in peptide synthesis | Cost of reagents, need for purification |
| Boc protection + hydrazinolysis | Boc-protected amino acid, hydrazine hydrate, solvents (DCM, MeOH), low temp | Protects amino group, facilitates subsequent esterification | Multi-step, requires monitoring |
Chemical Reactions Analysis
Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl ester group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can take part in condensation reactions with bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include alkyl cyanoacetates, ammonium acetate, and various bidentate reagents. Major products formed from these reactions include heterocyclic compounds and substituted cyanoacetamides .
Scientific Research Applications
Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- has several scientific research applications:
Mechanism of Action
The mechanism of action of Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- involves its interaction with molecular targets through its functional groups. The cyanomethyl ester group can participate in nucleophilic substitution reactions, while the benzoyl and phenyl groups can interact with various biological targets. The compound’s reactivity allows it to form stable complexes with proteins and other biomolecules, potentially leading to its biological effects .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency : Pd-catalyzed cross-coupling achieves >95% yield for biphenyl-phenylalanine intermediates, but final CME coupling yields are moderate (34–38%) due to steric challenges .
- Toxicity Profile : CME esters are 10–20x less toxic than dibromoethyl esters in murine models, making them safer for therapeutic development .
- Translational Efficiency: CME-activated aromatic amino acids outperform DNB esters in flexizyme systems, with 2–3x higher tRNA charging rates .
Biological Activity
Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.
1. Synthesis of the Compound
The synthesis of N-benzoyl amino acids and esters, including Alanine derivatives, typically involves the acylation of amino acids with benzoyl chloride or an equivalent reagent. The general procedure includes:
- Reagents : α-aminoester, benzoyl chloride, a coupling agent (e.g., DMAP), and a base (e.g., triethylamine).
- Procedure : The reaction is conducted in an organic solvent (like dichloromethane) at room temperature, followed by purification to obtain the desired product.
This method has been documented to yield various N-benzoyl amino acids with promising biological activities .
2.1 Antifungal Activity
Research has shown that derivatives of N-benzoyl amino acids exhibit antifungal properties. For instance:
- Tested Fungi : Fusarium temperatum and Aspergillus fumigatus.
- Results : Compounds demonstrated significant inhibition against these fungi, with some derivatives achieving minimum inhibitory concentrations (MIC) in the low micromolar range .
2.2 Antimicrobial Properties
In vitro studies have assessed the antimicrobial activity of related compounds:
- Activity Metrics : Minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill assays were utilized.
- Findings : Certain derivatives showed potent activity against pathogens like Staphylococcus aureus, with MIC values ranging from 0.22 to 0.25 μg/mL. Additionally, these compounds displayed low hemolytic activity, indicating potential safety for therapeutic applications .
The biological activity of Alanine derivatives can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Some compounds demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective enzyme inhibition .
- Cytotoxicity : The compounds exhibited selective cytotoxicity towards cancer cell lines, highlighting their potential as therapeutic agents against certain cancers .
4. Case Studies and Research Findings
Several studies have focused on the biological evaluation of N-benzoyl amino acids:
5.
Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- and its derivatives exhibit notable biological activities, particularly in antifungal and antimicrobial domains. The synthesis methods are well-established, leading to compounds that show promise for further development in pharmaceutical applications. Continued research into their mechanisms of action and broader biological effects will be essential for harnessing their full potential in medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
